2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% (2C4FMPP95) is an organic compound that has a variety of applications in the laboratory. It is a white crystalline solid with a melting point of 132-135°C and a purity of 95%. 2C4FMPP95 is used in the synthesis of various organic molecules and is a key intermediate in the production of pharmaceuticals and other compounds. It is also used as a catalyst in the synthesis of heterocyclic compounds.
Mechanism of Action
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% acts as a catalyst in the synthesis of heterocyclic compounds by forming a reactive intermediate, which is then attacked by the nucleophile. The reaction proceeds through a series of steps, including the formation of a cationic intermediate, which is then attacked by the nucleophile. The resulting product is then deprotonated to form the desired product.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or to interact with any biological molecules.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has several advantages in laboratory experiments. It is a highly pure compound, with a purity of 95%, and is relatively inexpensive. Additionally, it is a versatile compound, as it can be used in a variety of synthetic reactions and is a key intermediate in the production of pharmaceuticals and other compounds. However, it is important to note that 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% is a highly reactive compound and must be handled with care.
Future Directions
Future research on 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% could focus on its use in the synthesis of novel compounds, such as polymers and pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% and its potential applications in the development of new drugs or other compounds. Finally, research could be conducted to explore the potential toxicity of 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% and its potential interactions with biological molecules.
Synthesis Methods
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% is synthesized via a two-step process. The first step involves the reaction of 4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base, such as pyridine, to form 2-chloro-4-(2-fluoro-4-methylphenyl)phenol. The second step is the purification of the product by recrystallization from a suitable solvent.
Scientific Research Applications
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as quinazolinones and quinazolinones derivatives. It has also been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Additionally, 2-Chloro-4-(2-fluoro-4-methylphenyl)phenol, 95% has been used in the synthesis of organic polymers, such as polyurethane and polycarbonate.
properties
IUPAC Name |
2-chloro-4-(2-fluoro-4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(12(15)6-8)9-3-5-13(16)11(14)7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXFJBLSCLTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685889 |
Source
|
Record name | 3-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261942-08-8 |
Source
|
Record name | 3-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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